molecular formula C17H15FO5 B14036394 Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate

Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate

Cat. No.: B14036394
M. Wt: 318.30 g/mol
InChI Key: FJSUSKUVPNHPSE-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a fluoro group attached to a phenyl ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(2-fluoro-4-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoic acid.

    Reduction: Formation of 4-(2-(2-fluoro-4-methoxyphenyl)-2-hydroxyethoxy)benzoate.

    Substitution: Formation of derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Similar in structure but lacks the methoxy group.

    2-Fluoro-4-methoxybenzaldehyde: Contains the methoxy and fluoro groups but differs in the functional group attached to the phenyl ring.

Uniqueness

Methyl 4-(2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy)benzoate is unique due to the combination of the fluoro and methoxy groups, which confer specific chemical and biological properties. This combination allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H15FO5

Molecular Weight

318.30 g/mol

IUPAC Name

methyl 4-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethoxy]benzoate

InChI

InChI=1S/C17H15FO5/c1-21-13-7-8-14(15(18)9-13)16(19)10-23-12-5-3-11(4-6-12)17(20)22-2/h3-9H,10H2,1-2H3

InChI Key

FJSUSKUVPNHPSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)C(=O)OC)F

Origin of Product

United States

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